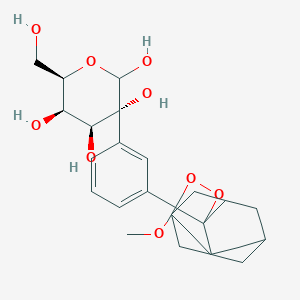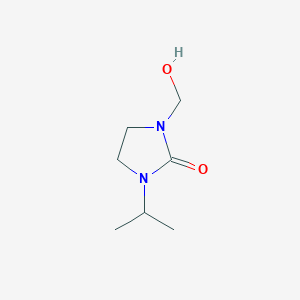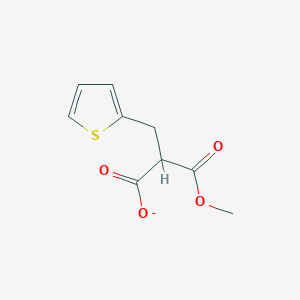
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds often involves catalyzed ring closure reactions, condensation reactions, and cycliacylation processes. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form corresponding indanones, highlighting a method that could potentially be adapted for synthesizing the compound of interest (Brown, Denman, & O'donnell, 1971).
Molecular Structure Analysis
Single-crystal X-ray analysis is a crucial tool for determining the molecular structure of chemical compounds. For related compounds, this method has unambiguously determined regioisomer structures, suggesting its applicability for detailed structural analysis of "3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid" (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include electrosynthesis for double bond hydrogenation and cycliacylation with polyphosphoric acid. These reactions lead to the formation of various derivatives, highlighting the reactive nature and versatility of these compounds in synthetic chemistry (Korotaeva et al., 2011).
Physical Properties Analysis
The physical properties of chemical compounds, such as melting points, solubility, and crystalline structure, can be determined through spectroscopic methods and X-ray crystallography. For instance, compounds structurally related to the one of interest have been characterized by FT-IR, NMR, and mass spectrometry, providing insights into their physical characteristics (Mushtaque et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are essential for understanding a compound's utility. Research on similar compounds has explored their anti-inflammatory activity and potential as antitubercular agents, indicating a wide range of chemical functionalities and applications (Mokale et al., 2010).
科学的研究の応用
Phosphonic Acids in Research
Phosphonic acids are utilized across various research fields due to their structural analogy with phosphate groups, offering bioactive properties for drug and pro-drug development, bone targeting, and surface functionalization. They also play roles in designing supramolecular or hybrid materials, analytical purposes, medical imaging, and as phosphoantigens. The diverse applications cover chemistry, biology, and physics, highlighting their importance in numerous research projects (Sevrain et al., 2017).
Oxyprenylated Ferulic Acid Derivatives
Oxyprenylated ferulic acid derivatives, such as 4′-geranyloxyferulic acid (GOFA), have shown potential as anti-inflammatory and anti-tumor agents. These compounds, found in edible fruits and vegetables like citrus, have been studied for their protective effects on colon cancer growth and development, indicating their significance in dietary cancer chemoprevention (Epifano et al., 2015).
Syringic Acid for Therapeutic Applications
Syringic acid, a phenolic compound, exhibits a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory activities, and potential in the prevention of diabetes, CVDs, cancer, and cerebral ischemia. Its strong antioxidant activity may offer beneficial effects for human health, further underscoring the therapeutic and industrial potentials of such compounds (Srinivasulu et al., 2018).
Cyanopyridine Scaffolds in Pharmacology
The 2-oxo-3-cyanopyridine scaffold, due to its diverse biological activities such as anticancer, antibacterial, antifungal, and antiviral properties, emphasizes the significance of exploring structural analogs for potential applications in drug development. Such compounds serve as reactive intermediates in organic synthesis, offering a blueprint for future medicinal chemistry research (Ghosh et al., 2015).
特性
IUPAC Name |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXLAMKEUHLEAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



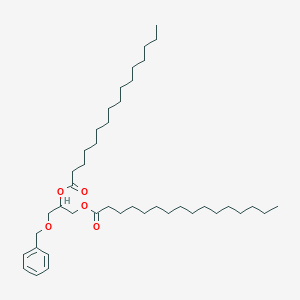
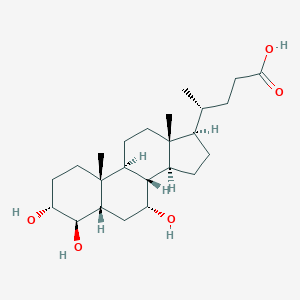
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

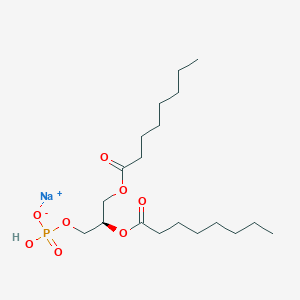
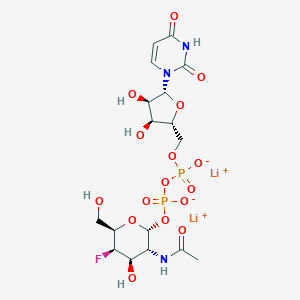

![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
